Triiodoacetonitrile
Overview
Description
Triiodoacetonitrile is an organic compound with the molecular formula C₂I₃N. It is characterized by the presence of three iodine atoms attached to a nitrile group. This compound is known for its high molecular weight and significant reactivity due to the presence of iodine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triiodoacetonitrile can be synthesized through the iodination of acetonitrile. The process typically involves the reaction of acetonitrile with iodine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the efficient formation of the triiodo compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: Triiodoacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: this compound can be reduced to form less iodinated nitriles or other derivatives.
Oxidation Reactions: Under specific conditions, this compound can undergo oxidation to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: The major products include substituted nitriles with various functional groups replacing the iodine atoms.
Reduction Reactions: The products can range from partially iodinated nitriles to completely deiodinated compounds.
Oxidation Reactions: The products depend on the specific oxidizing agent and conditions used, potentially forming a variety of oxidized nitrile derivatives.
Scientific Research Applications
Triiodoacetonitrile has several applications in scientific research, including:
Biology: this compound can be used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the development of novel pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other iodine-containing compounds.
Mechanism of Action
The mechanism of action of triiodoacetonitrile involves its reactivity due to the presence of iodine atoms. The iodine atoms can participate in various chemical reactions, making this compound a versatile reagent. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.
Comparison with Similar Compounds
Iodoacetonitrile: Contains one iodine atom and is less reactive compared to triiodoacetonitrile.
Diiodoacetonitrile: Contains two iodine atoms and exhibits intermediate reactivity between iodoacetonitrile and this compound.
Acetonitrile: The parent compound without any iodine atoms, used widely as a solvent and reagent in organic synthesis.
Uniqueness of this compound: this compound is unique due to its high iodine content, which imparts significant reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications where iodine incorporation is desired.
Properties
IUPAC Name |
2,2,2-triiodoacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2I3N/c3-2(4,5)1-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLKKVRZMCRRLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(I)(I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2I3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613565 | |
Record name | Triiodoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861069-59-2 | |
Record name | Triiodoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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